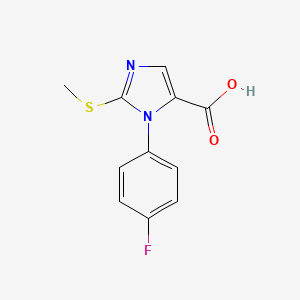
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (FMI) is a small molecule that is gaining increasing attention in the scientific community due to its potential applications in the fields of biochemistry and physiology. FMI is a member of the imidazole family, which is a group of compounds that is known to have a wide range of biological activities. FMI has been found to have significant biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, FMI has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to affect cell signaling pathways.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is not yet fully understood, but it is thought to involve the modulation of various enzymes and receptors. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to affect the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to interact with various receptors, including the nuclear factor-kappa B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions are thought to be responsible for the anti-inflammatory, antioxidant, and anti-cancer effects of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have a wide range of biochemical and physiological effects. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been found to modulate the activity of various enzymes and receptors. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to affect cell signaling pathways, and has been found to be a promising agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a small molecule that is easy to synthesize and is relatively inexpensive. This makes it an ideal choice for laboratory experiments. However, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is also a relatively unstable molecule and can be easily degraded in the presence of light or oxygen. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
The potential applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid are still being explored, and there are a number of potential future directions for research. These include further studies into the anti-inflammatory, antioxidant, and anti-cancer properties of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, as well as studies into its ability to modulate the activity of various enzymes and receptors. Additionally, further research into the mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, as well as the potential clinical applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, could lead to new treatments for various diseases. Finally, further research into the synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could lead to the development of more stable and longer-lasting forms of the molecule, which could lead to improved laboratory experiments.
Méthodes De Synthèse
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid can be synthesized using a variety of methods, including a simple two-step reaction of 4-fluorophenol and thiourea. The reaction is typically carried out in a reaction vessel containing an inert gas, such as nitrogen, and the reaction is typically performed at a temperature of 80°C. The reaction is typically complete within two hours, and the resulting product is a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been studied extensively in the scientific community for its potential applications in biochemistry and physiology. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its ability to modulate the activity of various enzymes and receptors. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been studied for its ability to affect cell signaling pathways, and has been found to be a promising agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-17-11-13-6-9(10(15)16)14(11)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJBCBHPAHTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)

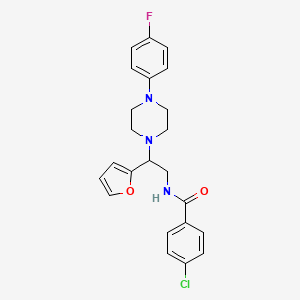
![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
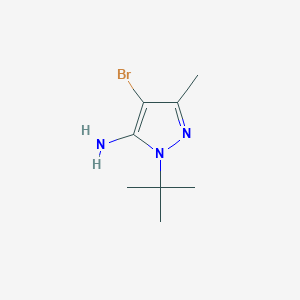

![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
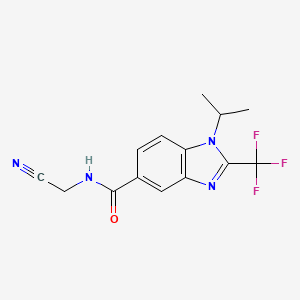

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
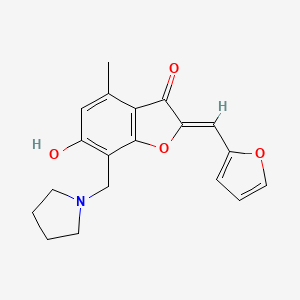
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)